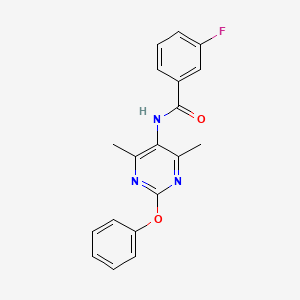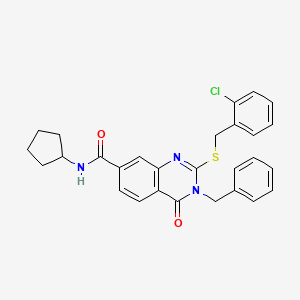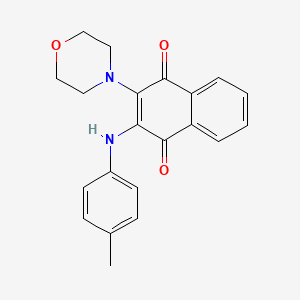
2-Morpholino-3-(p-tolylamino)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Morpholino-3-(p-tolylamino)naphthalene-1,4-dione” is a derivative of naphthoquinone . Naphthoquinone derivatives are known for their biological properties and potential as intermediates in the synthesis of heterocycles . They exhibit fluorescence properties and are used in electroluminescence devices, as molecular probes for biochemical research, and in traditional textile and polymer fields .
Synthesis Analysis
The synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives, which are similar to the compound , has been achieved using L-proline as a green organocatalyst under reflux conditions in ethanol . This method offers advantages such as a simple procedure, high yields, short reaction time, safety, and reusability of the catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to that of other naphthoquinone derivatives. It is a planar molecule with one aromatic ring fused to a quinone subunit .Chemical Reactions Analysis
Naphthoquinone derivatives, including “this compound”, can participate in a variety of chemical reactions. For instance, they can act as strong dienophiles in Diels-Alder reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from those of similar compounds. For instance, 1,4-Naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Scientific Research Applications
Supramolecular Chemistry Applications
Studies have explored the supramolecular chemistry of naphthalene derivatives, focusing on their ability to form complex structures like chains, layers, and channels. For instance, the research on naphthalene diphosphonic acids and their derivatives with morpholine highlights their use in creating diverse supramolecular assemblies. These compounds show remarkable versatility in forming different solvatomorphs and structural diversity, including layered and channel structures, due to their conformational flexibility and ability to generate distinct hydrogen bond networks (Michał J. Białek et al., 2013).
Synthetic Applications
Naphthalene-1,4-dione derivatives, including those with morpholino groups, have been extensively utilized in synthetic chemistry for creating novel compounds with potential biological activities. These compounds serve as key intermediates in the synthesis of heterocycles, such as naphtho[2,3-c]pyran-5,10-diones, demonstrating their importance in constructing complex molecular architectures. Such synthetic pathways are crucial for developing new drugs and materials (K. Kobayashi et al., 2001).
Biological Activity
Derivatives of 2-Morpholino-3-(p-tolylamino)naphthalene-1,4-dione have been evaluated for their biological activities, including antifungal, antibacterial, and anticancer properties. Studies have demonstrated the synthesis of naphthalene derivatives using green methodologies and evaluated their antifungal and antibacterial efficacy, highlighting their potential as lead compounds in developing new therapeutic agents (V. K. Tandon et al., 2010). Furthermore, research into the antiproliferative activities of naphtho[2,3-d]imidazole-4,9-diones indicates their promising application in cancer therapy, showcasing the therapeutic potential of these compounds (Zhanxiong Liu et al., 2018).
Mechanism of Action
Target of Action
It is known that 1,4-naphthoquinone, a structurally similar compound, forms the central chemical structure of many natural compounds, most notably the k vitamins .
Mode of Action
Amines are known to undergo smooth conjugate addition to p-quinones in water at ambient temperature in the absence of a catalyst to produce 2-aminoquinones . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,4-naphthoquinone and its derivatives have significant pharmacological properties, including cytotoxic, antibacterial, antifungal, antiviral, insecticidal, anti-inflammatory, and antipyretic properties . These properties suggest that the compound might affect multiple biochemical pathways.
Pharmacokinetics
It is known that the rate of reaction of amines with p-quinones is significantly accelerated in water compared to organic solvents . This suggests that the compound’s bioavailability might be influenced by the presence of water.
Result of Action
It is known that the reaction of amines with p-quinones produces 2-aminoquinones . This suggests that the compound might have similar effects.
Action Environment
It is known that the rate of reaction of amines with p-quinones is significantly accelerated in water compared to organic solvents . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of water.
Safety and Hazards
Future Directions
Future research on “2-Morpholino-3-(p-tolylamino)naphthalene-1,4-dione” and similar compounds could focus on further exploring their biological properties and potential applications. For instance, their use as emitters in electroluminescence devices, molecular probes for biochemical research, and in traditional textile and polymer fields could be investigated further .
Properties
IUPAC Name |
2-(4-methylanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-6-8-15(9-7-14)22-18-19(23-10-12-26-13-11-23)21(25)17-5-3-2-4-16(17)20(18)24/h2-9,22H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKOWVOSSLUPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)
![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)

![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)
![N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2841064.png)
![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)
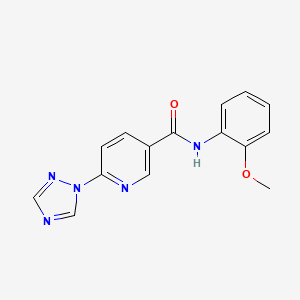

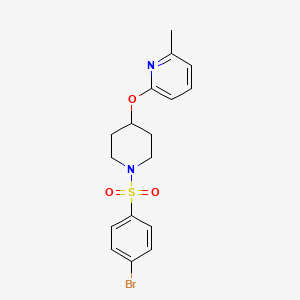
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

